M1 Agonism SAR from 1-Oxa-2,8-diazaspiro[4.5]decan-3-one
The saturated analog 2,8-dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one (compound 6a) demonstrated high binding affinity for both M1 and M2 muscarinic receptors and exhibited in vivo antiamnesic activity at 0.1 mg/kg (s.c.) in a rat scopolamine-induced impairment model, while inducing hypothermia at 3 mg/kg (s.c.) [1]. Methyl 4-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoate incorporates the identical spirocyclic core but contains a dec-2-ene unsaturation and a 3-(4-methoxycarbonylphenyl) substitution, structural features that may alter M1/M2 selectivity and metabolic stability relative to the saturated lead [1]. No direct head-to-head comparison data are publicly available for the target compound itself.
| Evidence Dimension | In vivo antiamnesic activity in scopolamine-induced impairment model |
|---|---|
| Target Compound Data | No target-compound-specific in vivo data available for Methyl 4-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoate |
| Comparator Or Baseline | 2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one (6a): antiamnesic at 0.1 mg/kg s.c.; hypothermia at 3 mg/kg s.c.; partial M1 agonism confirmed via phosphoinositide hydrolysis in rat hippocampal slices |
| Quantified Difference | Not calculable; target compound data absent |
| Conditions | Rat passive avoidance task; scopolamine-induced impairment; subcutaneous administration (Tsukamoto et al., 1995) |
Why This Matters
The spirocyclic core shared with compound 6a is a validated pharmacophore for M1-mediated cognitive effects; the target compound's structural modifications (unsaturation and aryl ester) may offer differentiated selectivity and drug-like properties for CNS drug discovery programs.
- [1] Tsukamoto S, Fujii M, Yasunaga T, Matsuda K, Wanibuchi F, Hidaka K, Furuya T, Tamura T. Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. Chem Pharm Bull (Tokyo). 1995;43(9):1523–1529. doi:10.1248/cpb.43.1523. View Source
